molecular formula C16H20N6O2S2 B5956514 {4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate

{4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate

Cat. No.: B5956514
M. Wt: 392.5 g/mol
InChI Key: MGDYIPCYODQSPN-UHFFFAOYSA-N
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Description

{4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazine ring, a methoxyphenyl group, and a morpholine carbodithioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-amino-6-chloro-1,3,5-triazine with 4-methoxyaniline to form the intermediate 4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazine. This intermediate is then reacted with morpholine-4-carbodithioate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. Additionally, advanced purification techniques like recrystallization and chromatography are employed to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

{4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

{4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of {4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with cellular proteins involved in signal transduction pathways, thereby modulating cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-methoxyphenyl)amino]-6-chloro-1,3,5-triazine
  • 4-[(4-methoxyphenyl)amino]-1,3,5-triazine-2-thiol
  • 4-[(4-methoxyphenyl)amino]-1,3,5-triazine-2-yl morpholine-4-carbodithioate

Uniqueness

What sets {4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the morpholine-4-carbodithioate moiety, in particular, enhances its potential for diverse applications in various fields .

Properties

IUPAC Name

[4-amino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]methyl morpholine-4-carbodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O2S2/c1-23-12-4-2-11(3-5-12)18-15-20-13(19-14(17)21-15)10-26-16(25)22-6-8-24-9-7-22/h2-5H,6-10H2,1H3,(H3,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDYIPCYODQSPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC(=S)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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